molecular formula C11H12O4S B1520310 2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid CAS No. 1221724-93-1

2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid

Cat. No.: B1520310
CAS No.: 1221724-93-1
M. Wt: 240.28 g/mol
InChI Key: DOYMHSDPBNBENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C11H12O4S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially modifying their structure and activity. Additionally, the acetyl and methoxy groups may participate in hydrogen bonding and hydrophobic interactions, further affecting the compound’s biochemical properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. The compound’s ability to modify protein function through covalent bonding with thiol groups can result in altered cellular responses, including changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound’s ability to modify protein structure through covalent bonding with thiol groups can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of the compound with metabolic enzymes can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to proteins and other biomolecules can also affect its distribution and activity within cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its localization can influence its function and interactions with other biomolecules, ultimately affecting cellular processes .

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-7(12)8-3-4-10(9(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYMHSDPBNBENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.